Silane, (3-isocyanatopropyl)dimethoxymethyl-
Description
Silane, (3-isocyanatopropyl)dimethoxymethyl- (CAS: 26115-72-0) is an organosilicon compound with the molecular formula C₇H₁₅NO₃Si and a molar mass of 189.28 g/mol. It features a methyldimethoxysilyl group attached to a propyl chain terminated by a reactive isocyanate (-NCO) group. This structure enables dual functionality: the silane moiety facilitates covalent bonding with hydroxylated surfaces (e.g., glass, metals), while the isocyanate group reacts with amines, alcohols, or moisture to form urethane or urea linkages .
Properties
IUPAC Name |
3-isocyanatopropyl-dimethoxy-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-10-12(3,11-2)6-4-5-8-7-9/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTRMVRTACZZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN=C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272428 | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26115-72-0 | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26115-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopropyl-dimethoxy-methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Silane, (3-isocyanatopropyl)dimethoxymethyl- involves several methods, including the phosgene method and thermal cracking method . these methods have limitations due to the reactivity and danger associated with phosgene and the high energy consumption of thermal cracking. . This process requires precise control over reaction conditions such as temperature and pressure to ensure the stability of intermediate products.
Chemical Reactions Analysis
Silane, (3-isocyanatopropyl)dimethoxymethyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds through the reaction of silanols.
Addition Reactions: The isocyanate group reacts with nucleophiles such as amines and alcohols to form urethanes and urea derivatives.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, methanol, urethanes, and urea derivatives .
Scientific Research Applications
Adhesives and Sealants
Silane, (3-isocyanatopropyl)dimethoxymethyl is predominantly used as an adhesion promoter in adhesives and sealants. It enhances the bonding strength between organic polymers and inorganic substrates, making it particularly useful in construction and automotive applications.
Paints and Coatings
This silane compound is employed in the formulation of paints and coatings to improve adhesion to various surfaces, including metals and plastics. It helps in achieving durable finishes that can withstand environmental stressors.
Polymer Modification
The compound acts as a coupling agent in the modification of polymer materials, such as polyurethane resins. It improves mechanical properties and enhances the compatibility of fillers within polymer matrices.
Surface Treatment
Silane, (3-isocyanatopropyl)dimethoxymethyl is utilized for surface treatment of materials to enhance their hydrophobic properties and resistance to chemical degradation. This application is vital in industries requiring durable surface coatings.
Nanotechnology
In nanotechnology, this silane has been used for grafting polyethylene glycol onto mesoporous γ-alumina membranes, enhancing their performance in solvent-resistant nanofiltration applications .
Data Table: Key Applications of Silane, (3-isocyanatopropyl)dimethoxymethyl
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Adhesives & Sealants | Bonding agents for construction materials | Improved adhesion strength |
| Paints & Coatings | Enhancing adhesion in automotive paints | Durable finishes |
| Polymer Modification | Coupling agent in polyurethane formulations | Enhanced mechanical properties |
| Surface Treatment | Hydrophobic coatings for metals | Increased resistance to corrosion |
| Nanotechnology | Grafting on γ-alumina membranes | Enhanced filtration performance |
Case Study 1: Adhesion Improvement in Automotive Coatings
A study conducted on automotive coatings demonstrated that incorporating Silane, (3-isocyanatopropyl)dimethoxymethyl significantly improved adhesion between paint layers and metal substrates. The results showed a reduction in delamination under stress tests compared to traditional formulations without silane additives .
Case Study 2: Performance in Polyurethane Resins
Research into polyurethane resin systems revealed that the addition of this silane enhanced the mechanical properties of the final product. The tensile strength increased by approximately 25%, indicating its effectiveness as a coupling agent .
Case Study 3: Solvent Resistant Nanofiltration Membranes
In the development of solvent-resistant nanofiltration membranes, Silane, (3-isocyanatopropyl)dimethoxymethyl was used for grafting polyethylene glycol onto γ-alumina substrates. The modified membranes exhibited superior performance in terms of flux rates and selectivity compared to unmodified membranes .
Mechanism of Action
The mechanism of action of Silane, (3-isocyanatopropyl)dimethoxymethyl- involves its ability to form strong chemical bonds with various substrates. The silane base provides a reactive backbone that interacts with substrates, while the isocyanate group reacts with nucleophiles to form stable urethane and urea linkages . This dual reactivity allows the compound to enhance the performance of materials by improving their mechanical and chemical properties.
Comparison with Similar Compounds
Key Properties :
- Density : 0.96±0.1 g/cm³ (predicted)
- Boiling Point : 193.9±23.0°C (predicted)
- Sensitivity : Reacts slowly with moisture/water, requiring careful handling .
Comparison with Similar Compounds
Structural Differences and Reactivity
The compound is compared with structurally related silanes, focusing on substituents, functional groups, and reactivity:
Hydrolysis and Stability
- Methoxy vs. Ethoxy Groups : Methoxy substituents (target compound) hydrolyze faster than ethoxy groups (triethoxy variant), enabling quicker curing but requiring stricter moisture control .
- Chloro vs. Isocyanate Groups : Chloropropyl silanes (e.g., CAS 5089-70-3 ) exhibit lower moisture sensitivity but require additional steps to introduce functional groups, unlike isocyanate silanes, which are "ready-to-react" .
Research Findings and Industrial Use
- Immobilization Techniques :
- Performance in Composites :
- Isocyanate silanes enhance filler-matrix adhesion in silica-reinforced rubbers more effectively than amine or chloro silanes due to covalent urethane bond formation .
Biological Activity
Silane, (3-isocyanatopropyl)dimethoxymethyl, also known as γ-isocyanatopropylmethyl dimethoxysilane, is a silane coupling agent with the molecular formula C7H15NO3Si and a molecular weight of 189.28 g/mol. It exhibits significant biological activity, particularly in enhancing adhesion properties in polymer applications and potentially influencing biological systems due to its reactive isocyanate group.
- Molecular Formula : C7H15NO3Si
- Molecular Weight : 189.28 g/mol
- Boiling Point : Approximately 193.9 °C
- Density : 0.96 g/cm³
The compound features an isocyanate group that can react with various organic and inorganic substances, making it valuable in numerous applications, particularly in the fields of adhesives and coatings.
Biological Activity Overview
The biological activity of Silane, (3-isocyanatopropyl)dimethoxymethyl primarily revolves around its role as a coupling agent in polymer chemistry. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes.
Silane coupling agents like (3-isocyanatopropyl)dimethoxymethyl are known to improve the bonding between organic polymers and inorganic substrates. The isocyanate group can react with amino groups in proteins or other biomolecules, which may lead to modifications in their activity or stability.
Applications in Biological Contexts
- Adhesion Promotion : Enhances the adhesion of coatings and adhesives to various substrates, which is crucial in medical devices and tissue engineering applications.
- Polymer Modification : Used to modify the properties of polymers for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering.
- Potential Antimicrobial Properties : Some studies suggest that silane compounds may exhibit antimicrobial properties due to their reactivity with microbial cell surfaces.
Table 1: Summary of Research Findings on Silane, (3-isocyanatopropyl)dimethoxymethyl
| Study | Focus | Findings |
|---|---|---|
| Study A | Adhesion Properties | Demonstrated improved adhesion strength in polyurethane coatings using this silane as a coupling agent. |
| Study B | Biological Interactions | Found that the compound interacts with amino acids, potentially altering protein function. |
| Study C | Antimicrobial Activity | Reported antimicrobial effects against specific bacterial strains when incorporated into polymer matrices. |
Synthesis Methods
Silane, (3-isocyanatopropyl)dimethoxymethyl can be synthesized through various methods, including:
- Phosgene Method : A traditional method that involves hazardous materials.
- Thermal Cracking Method : Involves reactions at high temperatures but requires strict conditions to ensure safety and yield.
- Single-Step Synthesis : A more recent approach that simplifies production while maintaining high yields.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for functionalizing polymers using (3-isocyanatopropyl)dimethoxymethyl-silane?
- Methodological Answer : The compound can be used to functionalize polymer chains via its isocyanate and silane groups. For example, telechelic polycaprolactone (PCL) diol can react with excess (3-isocyanatopropyl)dimethoxymethyl-silane under controlled stoichiometric ratios (e.g., 20:1 silane-to-polymer molar ratio) to ensure complete reaction. Characterization via H NMR confirms successful silane attachment by observing shifts in urethane or urea linkage peaks .
Q. How can the stability and reactivity of this silane be optimized during storage and handling?
- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., nitrogen) at temperatures below 25°C in a dry environment. Avoid exposure to moisture, as hydrolysis of methoxy groups can lead to premature crosslinking. Use anhydrous solvents (e.g., THF, toluene) during reactions to minimize side reactions .
Q. What characterization techniques are most suitable for verifying silane incorporation into hybrid materials?
- Methodological Answer :
- NMR Spectroscopy : Detect shifts in protons adjacent to the isocyanate or silane groups (e.g., δ 3.5–4.0 ppm for methoxy groups).
- FT-IR Spectroscopy : Confirm urethane/urea formation (N-H stretch at ~3300 cm) and isocyanate consumption (disappearance of ~2270 cm peak).
- XPS or EDX : Quantify silicon content to assess silane grafting efficiency .
Advanced Research Questions
Q. How does the choice of silane influence catalytic dehydration reactions of amides to nitriles?
- Methodological Answer : Bifunctional silanes (e.g., 1,2-bis(dimethylsilyl)ethane) enhance nitrile yields in ruthenium-catalyzed dehydrations by facilitating syn-elimination of silyl ethers. In contrast, monofunctional silanes like dimethoxymethyl silane show poor performance due to incomplete silyl migration. Design experiments comparing silane steric/electronic properties (e.g., substituent size, electron-donating groups) to optimize turnover numbers .
Q. What strategies improve interfacial bonding between silane-functionalized polymers and inorganic substrates (e.g., silicon wafers)?
- Methodological Answer : Incorporate mercaptosilane co-monomers (e.g., in off-stoichiometry thiol–ene polymers) to enable "click" reactions with surface-bound silanes. For example, 3-isocyanatopropyl triethoxysilane (IPTES) immobilizes on silicon surfaces, allowing thiol–isocyanate coupling without UV initiation. Optimize the prepolymer ratio (e.g., 6:6:1 allyl:thiol:mercaptosilane) to balance adhesion and mechanical properties .
Q. How can this silane enhance flame retardancy and tracking resistance in silicone-based materials?
- Methodological Answer : Synthesize hybrid silanes with hindered amine groups (e.g., PPAS, derived from 1,2,2,6,6-pentamethyl-4-piperidinol and (3-isocyanatopropyl)dimethoxymethyl-silane). The urethane and amine moieties act as radical scavengers, while the silane improves crosslinking density. Evaluate performance via UL 94 vertical burning tests and comparative tracking index (CTI) measurements .
Q. What mechanistic insights explain contradictions in catalytic activity when using α,β-unsaturated amides?
- Methodological Answer : α,β-unsaturated amides may deactivate ruthenium catalysts via coordination to the metal center, as observed in silane-mediated dehydrations. Use spectroscopic methods (e.g., in-situ IR, XAS) to monitor catalyst–substrate interactions. Compare reactivity with saturated amides to identify inhibitory pathways .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
